An In-depth Technical Guide to 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one: Properties, Synthesis, and Characterization
An In-depth Technical Guide to 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Unknown
In the landscape of medicinal chemistry and materials science, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. The 4,1-benzoxazepin-2-one core represents a privileged structure, with derivatives exhibiting a wide range of biological activities. This guide focuses on a specific, yet sparsely documented member of this family: 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one .
A thorough review of the current scientific literature reveals a notable scarcity of specific experimental data for this compound. This guide, therefore, adopts a dual-pronged approach. Firstly, it will transparently acknowledge this data gap. Secondly, and more importantly, it will provide a robust predictive and methodological framework for the synthesis and characterization of this molecule. By leveraging data from structurally analogous compounds, we aim to equip researchers with the foundational knowledge and practical protocols necessary to confidently engage with this promising, yet under-explored, chemical entity.
Molecular Profile and Predicted Physicochemical Properties
8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one belongs to the benzoxazepine class of compounds, which are bicyclic structures containing a benzene ring fused to an oxazepine ring. The presence of a bromine atom at the 8-position is anticipated to significantly influence its electronic properties, reactivity, and potential as a synthetic intermediate.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₉H₈BrNO₂ | |
| Molecular Weight | 242.07 g/mol | |
| CAS Number | 2375273-74-6[1] | |
| Melting Point | Likely a solid at room temperature with a relatively high melting point, potentially in the range of 150-250 °C. | Based on related bromo-substituted heterocyclic compounds which are typically crystalline solids.[2] |
| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents such as DMSO, DMF, and chlorinated solvents. | General solubility trends for aromatic and heterocyclic compounds. |
| Appearance | Likely a white to off-white crystalline solid.[3] | Common appearance for purified organic compounds of this class. |
DOT Script for Molecular Structure
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol
Step 1: N-Alkylation of 2-Amino-4-bromophenol
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To a solution of 2-amino-4-bromophenol (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add a mild base, for example, potassium carbonate (1.5 eq).
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To this suspension, add an acrylate derivative, such as ethyl acrylate (1.2 eq), dropwise at room temperature.
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Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction to room temperature, filter off the base, and concentrate the filtrate under reduced pressure.
-
The crude product, an N-(5-bromo-2-hydroxyphenyl)-β-alanine ester, can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The use of a mild base like potassium carbonate is crucial to deprotonate the phenolic hydroxyl group to a lesser extent than the amino group, favoring N-alkylation over O-alkylation.
-
Acrylate esters are chosen as they introduce the necessary three-carbon chain for the subsequent seven-membered ring formation.
Step 2: Intramolecular Cyclization (Lactamization)
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Dissolve the purified N-(5-bromo-2-hydroxyphenyl)-β-alanine ester (1.0 eq) in a high-boiling point solvent like toluene or xylene.
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Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the alcohol byproduct, driving the equilibrium towards the cyclized product.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture, wash with a saturated sodium bicarbonate solution, then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one can be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
The acid catalyst protonates the ester carbonyl, making it more electrophilic and susceptible to nucleophilic attack by the amino group.
-
The removal of the alcohol byproduct via a Dean-Stark trap is a classic technique to drive reversible esterification/amidation reactions to completion, in accordance with Le Chatelier's principle.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one.
Table 2: Proposed Analytical Techniques and Expected Observations
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | - Aromatic protons in the region of 7-8 ppm, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. - Two methylene groups (CH₂) of the oxazepine ring appearing as triplets or more complex multiplets in the 2-5 ppm region. - An NH proton, likely a broad singlet, in the 8-10 ppm region. |
| ¹³C NMR | Confirmation of the carbon skeleton. | - A carbonyl carbon (C=O) signal around 160-170 ppm. - Aromatic carbon signals in the 110-150 ppm range, including a carbon attached to bromine at a characteristic chemical shift. - Two aliphatic carbon signals for the methylene groups. |
| Mass Spectrometry (MS) | Determination of molecular weight and isotopic pattern. | - A molecular ion peak (M+) and/or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight. - A characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks in approximately a 1:1 ratio). |
| Infrared (IR) Spectroscopy | Identification of key functional groups. | - A strong carbonyl (C=O) stretching vibration around 1650-1680 cm⁻¹. - An N-H stretching vibration around 3200-3400 cm⁻¹. - C-O and C-N stretching bands in the fingerprint region. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak under various solvent conditions, indicating a high degree of purity. |
Reactivity and Potential Applications
The chemical structure of 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one suggests several avenues for further chemical modification, making it a potentially valuable building block in drug discovery and materials science.
DOT Script for Reactivity Pathways
Caption: Potential reactivity pathways for the target compound.
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Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 8-position is a prime handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Heck couplings. This allows for the introduction of a wide array of substituents (aryl, heteroaryl, amino, and vinyl groups), enabling the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.
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N-Functionalization: The secondary amine within the oxazepine ring is amenable to alkylation, acylation, or arylation, providing another site for molecular diversification.
Potential Applications:
-
Drug Discovery: The benzoxazepine scaffold is present in a number of biologically active compounds. [4][5][6][7]Derivatives of 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one could be explored for a range of therapeutic targets, including but not limited to CNS disorders, inflammation, and oncology. The bromo-substituent can also act as a bioisostere for other groups or enhance binding through halogen bonding.
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Materials Science: Aryl bromides are key precursors in the synthesis of organic electronic materials. Derivatives of this compound could be investigated for applications in organic light-emitting diodes (OLEDs) or as components of novel polymers.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one is not available, general precautions for handling bromo-aromatic and heterocyclic compounds should be strictly followed. [8][9][10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. [8]* Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. [9][10]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
First Aid Measures:
-
In case of skin contact: Wash off with soap and plenty of water. [10]* In case of eye contact: Flush eyes with water as a precaution. * If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. [8]* If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. [10] In all cases of exposure, it is advisable to consult a physician. [8][10]
Conclusion and Future Outlook
8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one represents a molecule of significant untapped potential. While direct experimental data is currently lacking in the public domain, this guide provides a comprehensive framework for its synthesis, characterization, and further derivatization. The proposed protocols are grounded in established chemical principles and are designed to be both robust and reproducible.
It is our hope that this guide will serve as a catalyst for further research into this and related benzoxazepinone systems. The elucidation of its precise chemical properties and the exploration of its biological and material activities will undoubtedly contribute to the advancement of chemical science.
References
- Safety Data Sheet. (2014, June 29).
- Echemi. (n.d.). 141106-23-2, 1-BENZOXEPIN-5(2H)-ONE, 8-BROMO-3,4-DIHYDRO.
- CDN Isotopes. (n.d.). Safety Data Sheet.
- Spectrum Chemical. (2019, December 6). SAFETY DATA SHEET.
- TargetMol. (2026, February 7). Safety Data Sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. (n.d.). PMC.
- Process for making benzoxazepin compounds. (n.d.). Google Patents.
- PubChem. (2026, February 14). 8-Bromo-5-methyl-2H-3,1-benzoxazine-2,4(1H)-dione.
- 化源网. (2025, September 16). 2375273-74-6_8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one.
- 8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-4-one. (n.d.).
-
ChemScene. (n.d.). 8-Bromo-6-fluoro-3,4-dihydrobenzo[f]o[9]xazepin-5(2H)-one. Retrieved from vertexaisearch.cloud.google.com.
-
Ready access to 7,8-dihydroindolo[2,3-d]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction. (2022, January 26). Beilstein Journals. Retrieved from vertexaisearch.cloud.google.com.
-
Base-Promoted Synthesis of Multisubstituted Benzo[b]o[9]xazepines. (n.d.). The Royal Society of Chemistry. Retrieved from vertexaisearch.cloud.google.com.
-
Sigma-Aldrich. (n.d.). Ethyl 8-bromo-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a]d[9]iazepine-3-carboxylate. Retrieved from vertexaisearch.cloud.google.com.
- Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis. (n.d.). PMC.
- Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (n.d.).
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647).
- CompChem-Database: compound details. (n.d.).
- ResearchGate. (2025, August 7). Synthesis of 6‐ or 8‐Bromo Flavonoids by Regioselective Mono‐Bromination and Deprotection Protocol from Flavonoid Alkyl Ethers | Request PDF.
- The neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants. (2001, July 27). PubMed.
- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). PMC.
- Cheméo. (n.d.). Chemical Properties of 8-Bromo-1-octene (CAS 2695-48-9).
- Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (2023, April 3). MDPI.
- PubChem. (n.d.). 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
- 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (n.d.).
-
Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h– benzo[d]–[8]oxazin–4–one and 3 o. (2020, April 29). GSC Online Press. Retrieved from vertexaisearch.cloud.google.com.
- Evaluation of Antioxidants, Antidiabetic, Antiinflammatory Active Compounds from Leptogium rivurale Through In-Vitro and In-Silico Studies. (2021, October 31).
-
Synthesis of substituted benzo[b]o[9]xazepine derivatives by the reaction of 2-aminophenols with alkynones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from vertexaisearch.cloud.google.com.
- Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. (2023, March 28). MDPI.
- BLDpharm. (n.d.). 7-Bromo-1,5-dihydro-4,1-benzoxazepin-2(3H)-one.
- Analytical Methods. (2025, August 28). OPUS.
- Jena Bioscience. (2023, June 29). 8-Bromo-AMP.
-
Synthesis and biological evaluation of 8-aryl-2-morpholino-7-O-substituted benzo[e]o[8]xazin-4-ones against DNA-PK, PI3K, PDE3A enzymes and platelet aggregation. (2017, October 15). PubMed. Retrieved from vertexaisearch.cloud.google.com.
- Analytical Techniques in Pharmaceutical and Biomedical Analysis. (2022, July 11). MDPI.
- SUPPLEMENTARY INFORMATION Catalytic Performance of Cadmium Pyrophosphate in the Knoevenagel Condensation and One-Pot Multicompon. (n.d.).
Sources
- 1. 2375273-74-6_CAS号:2375273-74-6_8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one - 化源网 [chemsrc.com]
- 2. Ethyl 8-bromo-5-methyl-6-oxo-5,6-dihydro-4H-benzo f imidazo 1,5-a 1,4 diazepine-3-carboxylate Aryl halide chemistry informer library compound X2 78756-37-3 [sigmaaldrich.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ikm.org.my [ikm.org.my]
- 6. The neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. targetmol.com [targetmol.com]
- 11. fishersci.com [fishersci.com]
